2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
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Overview
Description
2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[111]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a complex organic compound characterized by its unique bicyclo[111]pentane core, which is fused with a fluorenylmethoxycarbonyl (Fmoc) protected amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing metathesis.
Introduction of the 4-Chloro-3-methoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the aryl group to the bicyclo[1.1.1]pentane core.
Fmoc Protection of the Amino Acid: The amino acid is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to prevent unwanted side reactions during subsequent steps.
Coupling of the Protected Amino Acid: The Fmoc-protected amino acid is then coupled to the bicyclo[1.1.1]pentane derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of phenolic or carbonyl derivatives.
Reduction: Formation of the dechlorinated bicyclo[1.1.1]pentane derivative.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules due to its multiple functional groups and rigid bicyclo[1.1.1]pentane core, which can impart unique steric and electronic properties to the resulting molecules.
Biology and Medicine
In medicinal chemistry, this compound could serve as a scaffold for the development of new drugs. The bicyclo[1.1.1]pentane core is known to mimic the spatial arrangement of certain bioactive molecules, potentially leading to compounds with high biological activity and specificity.
Industry
In the pharmaceutical industry, this compound could be used in the synthesis of novel therapeutic agents. Its unique structure may also find applications in materials science, particularly in the development of new polymers or molecular devices.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core might provide a rigid framework that enhances binding affinity and specificity to these targets, while the Fmoc-protected amino acid could be involved in specific interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid: Lacks the Fmoc-protected amino acid, making it less versatile in peptide synthesis.
2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-aminoacetic acid: Similar structure but without the Fmoc protection, which could lead to different reactivity and applications.
Uniqueness
The presence of the Fmoc-protected amino acid in 2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid makes it particularly useful in peptide synthesis and medicinal chemistry. The Fmoc group provides a temporary protection for the amino group, allowing for selective deprotection and further functionalization.
This compound’s unique combination of a rigid bicyclo[1.1.1]pentane core and versatile functional groups makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO5/c1-35-24-12-17(10-11-23(24)30)28-14-29(15-28,16-28)25(26(32)33)31-27(34)36-13-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-12,22,25H,13-16H2,1H3,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONCRIFGBADWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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